molecular formula C5H14Cl2N2O B13030786 3-(Aminomethyl)-1-methylazetidin-3-ol dihydrochloride

3-(Aminomethyl)-1-methylazetidin-3-ol dihydrochloride

Katalognummer: B13030786
Molekulargewicht: 189.08 g/mol
InChI-Schlüssel: QRTAKJRHGGQWQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-1-methylazetidin-3-ol dihydrochloride is a small-molecule compound featuring an azetidine (four-membered saturated heterocycle) core substituted with a methyl group at position 1, a hydroxyl group at position 3, and an aminomethyl group also at position 3. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications.

Eigenschaften

Molekularformel

C5H14Cl2N2O

Molekulargewicht

189.08 g/mol

IUPAC-Name

3-(aminomethyl)-1-methylazetidin-3-ol;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c1-7-3-5(8,2-6)4-7;;/h8H,2-4,6H2,1H3;2*1H

InChI-Schlüssel

QRTAKJRHGGQWQK-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(C1)(CN)O.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methylazetidin-3-ol dihydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the azetidine ring, which can be achieved through nucleophilic substitution reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 3-(Aminomethyl)-1-methylazetidin-3-ol dihydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-1-methylazetidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can yield amines.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-1-methylazetidin-3-ol dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-1-methylazetidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 3-(Aminomethyl)-1-methylazetidin-3-ol dihydrochloride with structurally or functionally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
3-(Aminomethyl)-1-methylazetidin-3-ol dihydrochloride C₆H₁₅Cl₂N₂O (hypothetical) ~223.1 (hypothetical) 1-methyl, 3-hydroxyl, 3-aminomethyl Likely polar, high solubility; potential CNS or enzyme-targeting applications
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl 635.49 Trifluoromethyl, cyanophenyl, cyclopropylmethyl Plasma kallikrein inhibitor; treats hereditary angioedema (HAE)
(1-Benzylazetidin-3-yl)methanamine dihydrochloride C₁₁H₁₈Cl₂N₂ 249.18 1-benzyl, 3-aminomethyl Enhanced lipophilicity due to benzyl group; potential for blood-brain barrier penetration
1-Benzhydrylazetidin-3-amine hydrochloride C₁₆H₁₇ClN₂ 296.78 1-benzhydryl (diphenylmethyl), 3-amine Bulky substituent; may reduce solubility but improve receptor affinity
[3-(Aminomethyl)-1-adamantyl]methylamine dihydrochloride C₁₂H₂₂N₂·2HCl 194.32 (base) Adamantyl backbone, aminomethyl Rigid structure; potential antiviral or metabolic stability

Key Comparisons

Structural Complexity and Functional Groups The target compound’s hydroxyl and aminomethyl groups contrast with analogs like Berotralstat, which has a larger, multi-ring structure with fluorinated and aromatic groups. Compared to (1-Benzylazetidin-3-yl)methanamine dihydrochloride , the target lacks a lipophilic benzyl group, reducing its membrane permeability but improving solubility.

Pharmacological Implications Berotralstat’s kallikrein inhibition relies on its trifluoromethyl and cyanophenyl groups for target binding , whereas the target compound’s hydroxyl group may facilitate hydrogen bonding in enzyme interactions.

Solubility and Bioavailability

  • The dihydrochloride salt form is common across analogs (e.g., Berotralstat , benzylazetidine ), indicating a strategy to optimize solubility for oral or injectable formulations. The target compound’s hydroxyl group may further enhance solubility compared to benzhydryl derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.